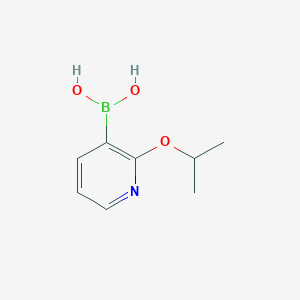
2-异丙氧基吡啶-3-硼酸
描述
2-Isopropoxypyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropoxy group. The unique structure of 2-Isopropoxypyridine-3-boronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
科学研究应用
2-Isopropoxypyridine-3-boronic acid has several scientific research applications:
作用机制
Target of Action
The primary target of 2-Isopropoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-Isopropoxypyridine-3-boronic acid involves its interaction with the Suzuki–Miyaura cross-coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Isopropoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures in medicinal chemistry and materials science . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of 2-Isopropoxypyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The action of 2-Isopropoxypyridine-3-boronic acid can be influenced by various environmental factors. For instance, the rate of release of the active boronic acid can be affected by the reaction conditions . A slow release rate can lead to a low concentration of boronic acid, favoring cross-coupling over oxidative homo-coupling . This is particularly useful for the coupling of unstable substrates .
生化分析
Biochemical Properties
2-Isopropoxypyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form reversible covalent bonds with diols and hydroxyl groups on biomolecules, which makes it useful in the study of enzyme inhibition and protein interactions . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . This interaction is essential for studying the mechanisms of enzyme inhibition and designing new inhibitors.
Cellular Effects
2-Isopropoxypyridine-3-boronic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in cell signaling, leading to changes in downstream signaling pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These effects on cellular processes make it a valuable tool for studying cell function and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of 2-Isopropoxypyridine-3-boronic acid involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites and blocking substrate access . For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . This inhibition mechanism is crucial for understanding enzyme function and designing new inhibitors. Additionally, 2-Isopropoxypyridine-3-boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropoxypyridine-3-boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression . These temporal effects are important for understanding the long-term impact of the compound on biological systems.
Dosage Effects in Animal Models
The effects of 2-Isopropoxypyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Isopropoxypyridine-3-boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy metabolism . These interactions are essential for understanding the metabolic effects of the compound and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Isopropoxypyridine-3-boronic acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . It can also bind to specific proteins, which can affect its localization and accumulation within cells . These transport and distribution mechanisms are important for understanding the bioavailability and efficacy of the compound.
Subcellular Localization
2-Isopropoxypyridine-3-boronic acid is localized to specific subcellular compartments, where it exerts its effects on cellular function . The compound can be targeted to specific organelles through post-translational modifications and targeting signals . For example, it can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins . This subcellular localization is crucial for understanding the specific effects of the compound on cellular processes.
准备方法
The synthesis of 2-Isopropoxypyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts to introduce the boronic acid group.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the boronic acid derivative.
化学反应分析
2-Isopropoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other oxidized derivatives.
Substitution Reactions: The isopropoxy group on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include palladium catalysts, halides, and oxidizing agents. The major products formed from these reactions are often complex organic molecules that are valuable in various applications.
相似化合物的比较
2-Isopropoxypyridine-3-boronic acid can be compared with other boronic acids and esters, such as:
Phenylboronic Acid: Unlike 2-Isopropoxypyridine-3-boronic acid, phenylboronic acid lacks the pyridine ring and isopropoxy group, making it less versatile in certain reactions.
Pyridine-3-boronic Acid: This compound is similar but lacks the isopropoxy group, which can affect its reactivity and applications.
2-Isopropoxypyridine-5-boronic Acid: This isomer has the boronic acid group at a different position on the pyridine ring, which can lead to different reactivity and applications.
The unique structure of 2-Isopropoxypyridine-3-boronic acid, with its isopropoxy group and specific positioning of the boronic acid group, makes it particularly valuable in certain synthetic applications.
属性
IUPAC Name |
(2-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKJNDOHNQLKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674929 | |
| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-42-3 | |
| Record name | B-[2-(1-Methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


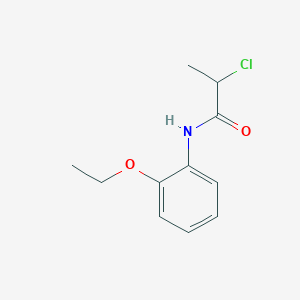
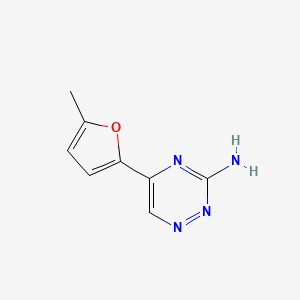
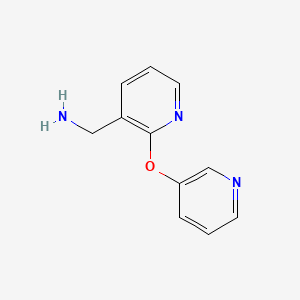
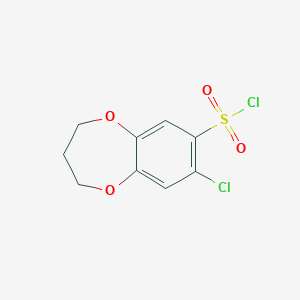
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)
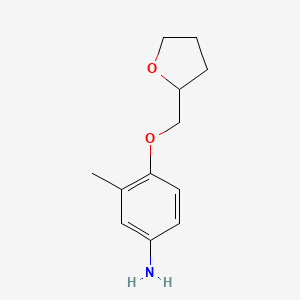
![1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1452641.png)
![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)
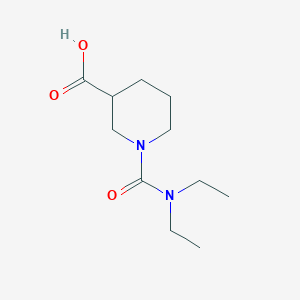
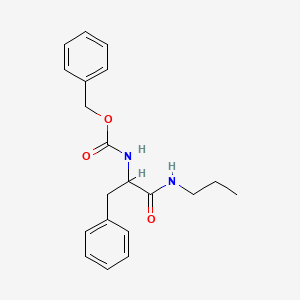
![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)
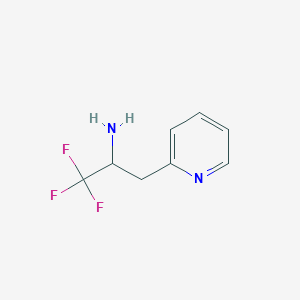
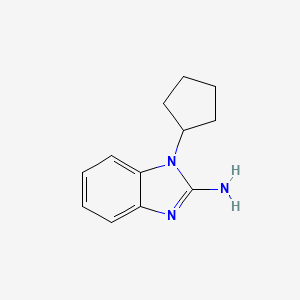
![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)
